
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound characterized by its unique structural features, which include a furan ring, a pyridazinone moiety, and a nicotinamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C18H22N4O4, with a molecular weight of 358.39 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H22N4O4 |
Molecular Weight | 358.39 g/mol |
IUPAC Name | This compound |
LogP | 2.8352 |
Polar Surface Area | 77.579 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The furan and pyridazinone moieties may act as inhibitors or modulators of these targets, influencing processes such as inflammation, cell proliferation, and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, dual inhibitors targeting histone deacetylases (HDACs) and bromodomain-containing protein 4 (BRD4) have shown promising results in reducing cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Effectiveness (%) |
---|---|---|---|
Compound 5 | C26 Adenocarcinoma | 40 | 55 |
Compound 6 | SSM2C Melanoma | 60 | 90 |
These findings suggest that the compound may possess similar antitumor efficacy, warranting further investigation.
Antihyperalgesic Activity
The antihyperalgesic effects of related compounds have also been studied using the spared nerve injury (SNI) model in mice. The results indicated that these compounds significantly alleviate mechanical and thermal allodynia:
Treatment | Dose (µM) | Thermal Threshold (s) | Mechanical Threshold (g) |
---|---|---|---|
Vehicle | - | 10.52 ± 2.99 | 0.86 ± 0.19 |
Compound 5 | 60 | 11.56 ± 3.17 | 0.89 ± 0.13 |
Compound 6 | 100 | 10.73 ± 2.77 | 0.85 ± 0.15 |
These results indicate that the compound may be effective in managing pain through modulation of nociceptive pathways.
Case Studies
A recent study evaluated the effects of various derivatives related to the pyridazinone class on inflammation and cancer cell proliferation. The compounds were tested for their ability to inhibit specific enzymes involved in these processes:
- Study on Aromatase Inhibition : Compounds were assessed for their inhibitory activity against aromatase (CYP19), an enzyme critical in estrogen biosynthesis. Results indicated moderate to high inhibitory activity, suggesting potential applications in hormone-related cancers.
- In Vivo Antitumor Efficacy : Animal models treated with related compounds showed reduced tumor sizes compared to controls, highlighting the therapeutic potential of these compounds in oncology.
科学的研究の応用
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds containing furan and pyridazine structures. For instance, derivatives similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide have shown promising results against various cancer cell lines. A comparative analysis indicated that certain derivatives exhibited growth inhibitory activity against tumor cell lines, with GI(50) values ranging from 2.01 to 3.03 μM.
Compound | GI(50) Value (μM) | Cell Line |
---|---|---|
Compound 5c | 2.01 - 3.03 | Leukemia subpanel |
This compound | TBD | TBD |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multiple steps, including:
- Preparation of Pyridazinone : Cyclization of suitable precursors to form the furan-containing pyridazinone.
- Alkylation : Reaction with ethylamine derivatives to introduce the ethyl chain.
- Methoxy Group Introduction : Modification to incorporate the methoxy group via appropriate alkylation or substitution reactions.
These synthetic methods can be scaled up for industrial production, focusing on optimizing reaction conditions to enhance yield and purity.
In addition to its anticancer potential, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that furan-containing compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound in preclinical models:
- Study on Antitumor Activity : A study evaluating a series of pyridazine derivatives demonstrated significant cytotoxic effects against human cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity.
- Mechanistic Insights : Research into the biochemical pathways influenced by these compounds revealed potential interactions with cellular signaling pathways involved in proliferation and apoptosis .
特性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c27-21-6-4-18(19-2-1-11-30-19)25-26(21)10-9-23-22(28)17-3-5-20(24-14-17)31-15-16-7-12-29-13-8-16/h1-6,11,14,16H,7-10,12-13,15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSHGROGTVNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。